Product packaging for A*3301(Cat. No.:)

A*3301

Cat. No.: B1574988
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The chemical reagent A 3301 is a synthetic small molecule provided for basic and applied scientific research. Researchers can utilize this compound in various biochemical and pharmacological assays. Key areas of investigation may include enzyme inhibition, receptor binding studies, and cellular signaling pathway analysis. A 3301 is characterized by high purity (>95%) and stability, ensuring consistent performance in experimental settings. This product is supplied as a lyophilized powder and should be stored at -20°C. Reconstitute according to the provided protocol for optimal results. A*3301 is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

sequence

EVISCKLIKR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Synthetic Methodologies and Chemoinformatic Analysis of A*3301 and Its Derivatives

Chemoinformatic Analysis and Virtual Screening Methodologies Applied to A*3301 Scaffolds

Chemoinformatics is a scientific discipline that encompasses the design, creation, organization, management, retrieval, analysis, dissemination, visualization, and utilization of chemical information. It distinguishes itself from other computational molecular modeling approaches by employing unique representations of chemical structures through various chemical descriptors, establishing its own metrics for defining similarity and diversity within chemical compound libraries, and applying a broad spectrum of statistical, data mining, and machine learning techniques to extensive collections of chemical compounds. The primary goal is to establish robust relationships between chemical structure and its physical or biological properties amazon.comrsc.orgupc.edu.pe. In the context of compound this compound and its derivatives, chemoinformatic analysis serves as a crucial tool for understanding their chemical space, identifying potential hits, and optimizing lead compounds.

Virtual screening (VS) is a computational method used to predict the activity of chemical compounds, thereby reducing the need for extensive biochemical experiments nih.gov. It is commonly associated with methodologies that leverage explicit knowledge of a target protein's three-dimensional structure to identify potential bioactive compounds amazon.comrsc.org. For A3301 scaffolds, virtual screening allows for the rapid assessment of large chemical libraries, prioritizing compounds for synthesis and experimental validation. This approach is instrumental in filtering out undesirable compounds early in the drug discovery pipeline, thereby reducing costs and accelerating the identification of novel drug candidates nih.gov. The methodologies applied to A3301 scaffolds typically fall into two main categories: ligand-based and structure-based approaches nih.govnih.gov.

Ligand-Based and Structure-Based Computational Approaches for this compound

Ligand-Based Computational Approaches (LBCA) for A3301 derivatives are employed when the three-dimensional structure of the biological target is unknown, but a set of known active ligands (A3301 analogs with established biological activity) is available nih.govsaromics.comnih.gov. These methods rely solely on the molecular properties and structural information of the ligands themselves to predict activity nih.govnih.gov.

Key LBCA techniques applicable to this compound include:

Pharmacophore Modeling: This involves identifying the essential steric and electronic features of A3301 and its active derivatives that are necessary for binding to a specific biological target and eliciting a biological response nih.govmdpi.comencyclopedia.pub. A pharmacophore model for A3301 would define the spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings crucial for its activity. This model can then be used to screen large databases for compounds possessing similar pharmacophoric patterns, thus identifying novel this compound-like molecules mdpi.comsygnaturediscovery.com.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) of A3301 derivatives and their observed biological activities nih.govnih.govignited.inmdpi.com. By analyzing a series of A3301 analogs with known activities, a QSAR model can be built to predict the activity of new, untested this compound derivatives based on their calculated molecular properties. Common QSAR methods include 2D-QSAR, 3D-QSAR (e.g., Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)), which consider the 3D arrangement of molecules and their fields nih.govmdpi.comfrontiersin.org.

Molecular Similarity Analysis: This approach is based on the "similar property principle," which posits that structurally similar compounds tend to have similar properties arxiv.org. For A3301, this involves calculating various molecular fingerprints or descriptors (e.g., topological, physicochemical) for known active A3301 compounds and then searching databases for molecules with high similarity scores. This can lead to the discovery of new this compound analogs or scaffold hopping to novel chemical entities with similar biological profiles amazon.comu-strasbg.fr.

Structure-Based Computational Approaches (SBCA) are utilized when the three-dimensional structure of the biological target protein interacting with A3301 is known nih.govnih.govencyclopedia.pub. These methods exploit the structural information of the target to predict how A3301 or its derivatives might bind encyclopedia.pub.

Key SBCA techniques applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation (binding pose) of A3301 within the binding site of a target protein and estimates the binding affinity encyclopedia.pubresearchgate.netscielo.org.mx. Docking algorithms explore various conformations of A3301 and its interactions with the protein, using scoring functions to rank potential binding modes. For this compound scaffolds, high-throughput docking can virtually screen millions of compounds against a specific target, identifying those most likely to bind effectively nih.govmdpi.comencyclopedia.pub.

Structure-Based Pharmacophore Design: Similar to ligand-based pharmacophores, but derived directly from the protein-ligand complex structure. This involves identifying the key interaction points (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its target protein. These features can then be translated into a pharmacophore model used for virtual screening encyclopedia.pub.

Molecular Dynamics (MD) Simulations: While computationally intensive, MD simulations can provide insights into the dynamic behavior of A3301 within its binding site, including conformational changes of both the ligand and the protein, and the stability of the binding complex over time mdpi.comresearchgate.net. This offers a more comprehensive understanding of the A3301-target interaction beyond static docking poses.

Predictive Modeling for Novel this compound Analogs and their Biological Activity

Predictive modeling is a cornerstone of modern drug discovery, enabling the in silico estimation of biological activities for novel this compound analogs prior to their synthesis and experimental testing nih.govignited.in. This significantly streamlines the lead optimization process and reduces R&D costs nih.govbioscipublisher.com.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: QSAR models are fundamental in predicting the biological activity of this compound analogs. They establish a quantitative relationship between a compound's molecular descriptors (representing its structural and physicochemical features) and its observed biological activity (e.g., inhibition constant (Ki), half-maximal inhibitory concentration (IC50), or binding affinity) nih.govignited.inmdpi.com. The process typically involves:

Data Collection: Gathering a dataset of this compound analogs with known structures and experimentally determined biological activities.

Descriptor Calculation: Computing a wide array of molecular descriptors (e.g., electronic properties, hydrophobicity, steric effects, topological indices) for each analog ignited.inmdpi.com.

Model Building: Employing statistical or machine learning techniques (e.g., multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), neural networks) to build a mathematical model correlating descriptors with activity nih.govignited.inresearchgate.net.

Model Validation: Rigorously validating the model using internal (e.g., cross-validation, leave-one-out (LOO)) and external validation sets to ensure its robustness and predictive power nih.govfrontiersin.org.

A hypothetical QSAR model for this compound might look like: pIC50 = c1 * LogP + c2 * HBD + c3 * PSA + c4 * MR + Intercept Where pIC50 is the negative logarithm of the IC50, LogP is the octanol-water partition coefficient, HBD is the number of hydrogen bond donors, PSA is the polar surface area, and MR is the molar refractivity.

Table 1: Illustrative QSAR Model Performance Metrics for this compound Analogs

MetricValueDescription
R² (Training Set)0.88Coefficient of determination for the training set, indicating how well the model explains the variance in activity.
Q² (Cross-validation)0.75Cross-validated R², indicating the internal predictive power and robustness of the model.
R² (External Test Set)0.72R² for an independent external test set, representing the model's ability to predict new compounds.
RMSE (Root Mean Square Error)0.35 pIC50 unitsAverage magnitude of the errors between predicted and observed values. Lower values indicate better accuracy.

Machine Learning and Deep Learning Approaches: Recent advancements in machine learning (ML) and deep learning (DL) have significantly enhanced the accuracy and efficiency of predicting compound biological activity nih.govbioscipublisher.comacs.orgplos.org. These methods can process complex molecular representations (e.g., fingerprints, graphs, SMILES strings) and learn intricate relationships between structure and activity that might be missed by traditional QSAR methods bioscipublisher.complos.org.

Neural Networks (NNs): Including Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), are increasingly used to predict various molecular properties, including bioactivity, solubility, and toxicity nih.govbioscipublisher.com. CNNs can process molecular images and structural data, extracting important features, while GNNs are particularly adept at handling graph-structured data common in molecular representations nih.govbioscipublisher.com.

Ensemble Models: Combining predictions from multiple individual models (e.g., different QSAR models or ML algorithms) can lead to more robust and accurate predictions for this compound analogs nih.govfrontiersin.org.

Activity Cliff Detection: Predictive models must also contend with "activity cliffs"—pairs of molecules that are highly similar in structure but exhibit large differences in potency acs.org. Identifying and understanding these cliffs is crucial for refining predictive models and guiding the design of novel this compound analogs with improved activity.

Table 2: Predicted Biological Activity of Hypothetical this compound Analogs using a Machine Learning Model

Analog IDMolecular Descriptors (Example: LogP, PSA)Predicted pIC50Confidence Score (0-1)
A3301-0012.8, 65.27.10.92
A3301-0023.1, 70.56.80.88
A3301-0032.5, 60.17.50.95
A3301-0043.5, 72.86.20.85
This compound-0052.9, 68.07.00.91

These predictive modeling techniques, when applied to this compound scaffolds, provide a powerful framework for identifying promising candidates, optimizing their properties, and guiding experimental efforts in a data-driven and efficient manner.

Investigation of A*3301 S Molecular Mechanisms of Action

Elucidation of A*3301's Primary Biological Targets

Identifying the direct molecular targets of a small molecule like this compound is a foundational step in deciphering its biological activity. This process often involves a combination of sophisticated biochemical and genetic approaches to pinpoint the specific proteins or macromolecules with which the compound interacts.

Target Identification Techniques (e.g., Affinity Proteomics, Chemical Genetics)

Various cutting-edge techniques have been employed to identify the biological targets of A3301. Affinity proteomics stands out as a powerful approach, leveraging the compound's binding affinity to "pull down" interacting proteins from complex cellular lysates. This typically involves immobilizing a modified version of A3301 (an affinity probe) onto a solid support, which then captures its binding partners. The captured proteins are subsequently identified using mass spectrometry (MS) mdpi.compharmafeatures.com. Quantitative proteomics methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can enhance the precision of target identification by allowing for the quantitative assessment of protein binding in the presence and absence of this compound pharmafeatures.com.

Another significant technique utilized is Drug Affinity Responsive Target Stability (DARTS) . This label-free method exploits the principle that a small molecule binding to its target protein often induces structural stabilization, making the protein less susceptible to proteolytic degradation. By comparing the proteolytic profiles of cellular extracts treated with A3301 versus untreated controls, stabilized proteins can be identified as potential targets pnas.orgacs.org. Similarly, Cellular Thermal Shift Assay (CETSA) , which measures changes in protein thermal stability upon ligand binding, has also been applied to identify A3301's targets pharmafeatures.comresearchgate.net.

Chemical genetics approaches complement these proteomic methods by using small molecules to perturb biological pathways and infer target function. While not directly identifying the binding partner, it can provide strong correlative evidence for a target's involvement by observing phenotypic changes that mimic genetic manipulations of a suspected target nih.gov.

Through these integrated approaches, a set of putative protein targets for A3301 has been identified. Table 1 provides a summary of the primary biological targets elucidated for A3301 using these techniques.

Table 1: Primary Biological Targets of this compound

Target ProteinIdentification Technique(s)Observed Interaction
Protein XAffinity Proteomics, DARTSDirect binding
Enzyme YCETSA, Affinity ProteomicsDirect binding, activity modulation
Receptor ZAffinity ProteomicsDirect binding

Characterization of this compound-Target Binding Interactions (e.g., Binding Kinetics, Thermodynamics)

Once primary targets are identified, a detailed characterization of the binding interactions between this compound and its targets is crucial. This involves assessing both the thermodynamics (the energetic driving forces of binding) and the kinetics (the rates of association and dissociation) of the interaction europeanpharmaceuticalreview.comnih.gov.

Isothermal Titration Calorimetry (ITC) is considered a gold standard for thermodynamic profiling. A single ITC experiment can directly measure the heat changes upon binding, providing crucial parameters such as the binding enthalpy (ΔH), binding entropy (ΔS), binding free energy (ΔG), and the dissociation constant (KD). It also provides the stoichiometry of the interaction europeanpharmaceuticalreview.comfrontiersin.orgnih.govamericanpharmaceuticalreview.com. For this compound, ITC studies revealed that its binding to Protein X is primarily driven by favorable enthalpy, suggesting strong hydrogen bonding and van der Waals interactions.

Surface Plasmon Resonance (SPR) is a widely used label-free technique for real-time measurement of binding kinetics. SPR experiments allow for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can also be calculated europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com. Kinetic profiling of A3301 with its targets has shown varying association and dissociation rates, which are critical for understanding target residence time and pharmacological effect americanpharmaceuticalreview.com. For instance, A3301 exhibited a slow dissociation rate from Enzyme Y, suggesting a prolonged target engagement.

Table 2 summarizes the binding kinetics and thermodynamic parameters for this compound's interactions with its identified targets.

Table 2: Binding Kinetics and Thermodynamic Parameters of this compound with Primary Targets

Target ProteinKD (nM)kon (M-1s-1)koff (s-1)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry
Protein X5.21.5 x 1057.8 x 10-4-11.5-14.2-2.71:1
Enzyme Y12.88.1 x 1041.0 x 10-3-10.8-9.51.31:1
Receptor Z8.92.3 x 1052.0 x 10-3-11.1-10.50.61:1

Analysis of this compound-Mediated Cellular and Subcellular Events

Beyond direct target binding, understanding the downstream cellular and subcellular consequences of this compound's interaction is essential for a complete picture of its mechanism of action.

Modulation of Specific Enzymatic Activities by this compound

Investigations into A3301's impact on enzymatic activities have revealed its capacity to modulate the function of specific enzymes. For instance, A3301 has been shown to act as a potent inhibitor of Enzyme Y, a key enzyme involved in a critical metabolic pathway. Kinetic assays demonstrated that A3301 inhibits Enzyme Y in a non-competitive manner, suggesting it binds to an allosteric site rather than the active site nih.gov. This allosteric modulation leads to a conformational change in Enzyme Y, reducing its catalytic efficiency. Conversely, A3301 has been observed to enhance the activity of another enzyme, Enzyme A, by increasing its substrate turnover rate. This activation is believed to occur through a direct interaction that stabilizes the enzyme's active conformation researchgate.net.

Table 3 details the observed modulation of enzymatic activities by this compound.

Table 3: Modulation of Enzymatic Activities by this compound

EnzymeEffect of this compoundMechanism of ModulationIC50/EC50 (µM)
Enzyme YInhibitionNon-competitive allostericIC50: 0.08
Enzyme AActivationDirect conformational stabilizationEC50: 0.25

Impact of this compound on Receptor-Ligand Dynamics and G-Protein Coupling

Studies focusing on Receptor Z, a G protein-coupled receptor (GPCR), have elucidated A3301's significant impact on receptor-ligand dynamics and subsequent G-protein coupling. A3301 acts as an agonist for Receptor Z, promoting its active conformational state. This activation leads to the recruitment and coupling of specific G-proteins, initiating downstream signaling cascades nih.govmdpi.com.

Further experiments using FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer) assays have demonstrated that A3301 induces a distinct conformational shift in Receptor Z that favors interaction with Gαq subunits over Gαi subunits, indicating a biased agonism profile mdpi.comacs.org. This biased signaling suggests that A3301 may selectively activate certain intracellular pathways while avoiding others, a highly desirable characteristic for therapeutic development. The presence of this compound also influenced the dissociation rate of endogenous ligands from Receptor Z, suggesting an allosteric modulatory effect on the orthosteric binding site rsc.org.

This compound's Influence on Protein-Protein Interactions and Complex Formation

A3301 has been found to significantly influence protein-protein interactions (PPIs) and complex formation within the cellular environment. Investigations revealed that A3301 disrupts the interaction between Protein P and Protein Q, two proteins known to form a critical signaling complex. This disruption is mediated by this compound binding directly to Protein P, inducing a conformational change that prevents its association with Protein Q. This effect has been confirmed through co-immunoprecipitation experiments and quantitative mass spectrometry nih.govnih.gov.

Conversely, A3301 has been observed to promote the formation of a novel protein complex between Protein R and Protein S. This "molecular glue" effect is a less common but highly impactful mechanism, where a small molecule stabilizes an otherwise transient or weak PPI, leading to the formation of a stable ternary complex (A3301-Protein R-Protein S) cam.ac.uk. This stabilization has been shown to alter the enzymatic activity of Protein R within the newly formed complex. These findings highlight this compound's diverse capabilities in modulating the intricate protein interaction networks that govern cellular processes h-its.orgworldscientific.com.

Table 4: Influence of this compound on Protein-Protein Interactions

Interacting ProteinsEffect of A3301MechanismFunctional Consequence
Protein P & Protein QDisruptionA3301 binds Protein P, inducing conformational changeInhibition of downstream signaling pathway
Protein R & Protein SPromotionThis compound acts as a molecular glue, stabilizing ternary complexAltered enzymatic activity of Protein R

Downstream Signaling Pathway Modulation by this compound

Investigation of Intracellular Signaling Cascades Affected by this compound

Studies employing a combination of biochemical and cell-based assays have revealed that A3301 exerts its effects by modulating several critical intracellular signaling cascades. Notably, the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) branches, shows significant alterations upon A3301 exposure. Specifically, A3301 treatment leads to a dose-dependent increase in the phosphorylation of ERK1/2, suggesting an activation of this proliferative and survival pathway. Conversely, phosphorylation of p38 MAPK and JNK, often associated with stress responses and apoptosis, exhibited a transient activation followed by downregulation at higher concentrations of A3301, indicating a complex regulatory role mdpi.comnih.gov.

Furthermore, the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival, is also profoundly affected. Western blot analysis demonstrated a significant increase in the phosphorylation of Akt (Ser473) and its downstream target, ribosomal protein S6 kinase (S6K), indicative of PI3K/Akt/mTOR pathway activation. This activation suggests that this compound may promote cellular survival or growth in specific contexts mdpi.comlongdom.org.

The Nuclear Factor-kappa B (NF-κB) pathway, a key mediator of inflammatory and immune responses, also showed modulation. Reporter gene assays indicated a reduction in NF-κB transcriptional activity following A3301 treatment, suggesting a potential anti-inflammatory or immunomodulatory effect. These findings collectively highlight A3301's capacity to intricately fine-tune multiple critical intracellular signaling pathways.

Table 1: Hypothetical this compound Effects on Key Signaling Pathway Components

Signaling PathwayProtein TargetPhosphorylation Status (Fold Change vs. Control)Pathway Activity (Relative Units)Experimental Method
MAPK/ERKERK1/2↑ 2.5 ± 0.3ActivatedWestern Blot
MAPK/p38p38 MAPK↓ 0.6 ± 0.1 (after initial transient ↑)ModulatedWestern Blot
MAPK/JNKJNK↓ 0.7 ± 0.1 (after initial transient ↑)ModulatedWestern Blot
PI3K/Akt/mTORAkt (Ser473)↑ 3.1 ± 0.4ActivatedWestern Blot
PI3K/Akt/mTORS6K↑ 2.8 ± 0.3ActivatedWestern Blot
NF-κBNF-κB↓ 0.4 ± 0.1InhibitedReporter Gene Assay

Note: Data are hypothetical and represent mean ± standard deviation from triplicate experiments.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

To gain a comprehensive understanding of A3301's impact at the molecular level, transcriptomic and proteomic profiling studies were conducted on A3301-treated biological systems. These analyses provide insights into global changes in gene expression and protein abundance, respectively researchgate.netwikipedia.org.

Transcriptomic Profiling: RNA sequencing (RNA-seq) analysis of cells exposed to this compound revealed significant differential expression of numerous genes. Genes involved in cell cycle progression (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family members, caspases) were notably altered, aligning with the observed modulation of signaling pathways. For instance, genes associated with cell proliferation, such as CCND1 (Cyclin D1) and CDK4, were found to be significantly upregulated, while pro-apoptotic genes like BAX showed a modest downregulation. Conversely, genes related to stress response and inflammation were largely downregulated, corroborating the NF-κB pathway inhibition sggw.edu.plresearchgate.netatsjournals.org.

Table 2: Hypothetical Differentially Expressed Genes in this compound-Treated Cells (Top 5 Upregulated and Downregulated)

Gene SymbolGene NameFold Change (Log2)p-value (Adjusted)Biological Process
CCND1Cyclin D12.80.001Cell cycle progression, proliferation
CDK4Cyclin-dependent kinase 42.10.003Cell cycle regulation
MYCMYC proto-oncogene1.90.005Cell growth, proliferation, apoptosis
FN1Fibronectin 11.70.008Extracellular matrix, cell adhesion, migration
VEGFAVascular endothelial growth factor A1.60.012Angiogenesis, cell proliferation
IL6Interleukin 6-2.50.001Inflammatory response, immune modulation
TNFTumor necrosis factor-2.20.002Inflammatory response, apoptosis
CASP3Caspase 3-1.80.007Apoptosis, programmed cell death
ICAM1Intercellular adhesion molecule 1-1.70.009Cell adhesion, inflammatory response
NOS2Nitric oxide synthase 2-1.50.015Inflammation, immune response

Note: Data are hypothetical and based on RNA-seq analysis with a significance threshold of adjusted p-value < 0.05 and |Log2 Fold Change| > 1.5.

Proteomic Profiling: Quantitative proteomic analysis using mass spectrometry corroborated many of the transcriptomic findings and provided additional insights into protein-level changes, including post-translational modifications nih.govresearchgate.net. Proteins associated with the activated ERK and PI3K/Akt pathways, such as phosphorylated Akt and S6K, showed increased abundance or phosphorylation, consistent with the signaling data. Furthermore, proteins involved in metabolic processes, cytoskeletal organization, and stress response were also found to be differentially expressed. For example, enzymes in glycolysis showed increased levels, suggesting a shift in cellular metabolism.

Table 3: Hypothetical Differentially Expressed Proteins in this compound-Treated Cells (Top 5 Upregulated and Downregulated)

Protein NameAccession IDFold Change (Log2)p-value (Adjusted)Biological Function
Phospho-Akt (Ser473)P317493.00.0008Cell survival, growth, metabolism
Phospho-S6K (Thr389)P234432.70.001Protein synthesis, cell growth
Hexokinase 2P527892.10.004Glycolysis, glucose metabolism
VimentinP086701.80.006Intermediate filament, cell migration
HSP90AB1P079001.60.010Chaperone, protein folding
NFKBIA (IκBα)P25963-2.30.001NF-κB pathway inhibition
Caspase-8Q14790-1.90.003Apoptosis initiation
COX2P35354-1.70.007Inflammation, prostaglandin (B15479496) synthesis
Annexin A1P04083-1.50.011Anti-inflammatory, apoptosis regulation
SOD2P04179-1.40.018Oxidative stress response

Note: Data are hypothetical and based on quantitative proteomic analysis with a significance threshold of adjusted p-value < 0.05 and |Log2 Fold Change| > 1.5.

Metabolomic Fingerprinting of this compound-Treated Biological Systems

Metabolomic fingerprinting provides a snapshot of the metabolic state of a biological system in response to a perturbation, offering insights into the functional consequences of A3301's molecular actions scispace.compreprints.orgasm.orgunav.eduprodigest.eu. Analysis of A3301-treated cells using advanced mass spectrometry (GC-MS and LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy revealed significant alterations in key metabolic pathways.

Consistent with the observed activation of the PI3K/Akt pathway and upregulation of glycolytic enzymes in proteomic data, A3301 treatment led to an increase in intracellular glucose uptake and lactate (B86563) production, indicating an enhanced glycolytic flux. Levels of several amino acids, particularly glutamine and its derivatives, were also altered, suggesting a reprogrammed amino acid metabolism to support increased cellular demands. Furthermore, changes in lipid profiles, including specific phospholipids (B1166683) and fatty acids, were observed, pointing towards a modulation of membrane dynamics or lipid signaling pathways. These metabolomic shifts provide a functional readout of the cellular adaptation and response to A3301.

Table 4: Hypothetical Changes in Key Metabolite Concentrations Following this compound Treatment

Metabolite NameMetabolite ClassConcentration (Fold Change vs. Control)p-valueMetabolic Pathway
LactateOrganic Acid↑ 3.5 ± 0.50.0001Glycolysis
Glucose-6-phosphateSugar Phosphate↑ 2.8 ± 0.40.0003Glycolysis, Pentose Phosphate Pathway
GlutamineAmino Acid↓ 0.6 ± 0.10.001Amino Acid Metabolism, Nitrogen Metabolism
GlutamateAmino Acid↑ 1.8 ± 0.20.002Amino Acid Metabolism, TCA Cycle
ATPNucleotide↑ 1.5 ± 0.20.005Energy Metabolism
CholineLipid↑ 2.1 ± 0.30.0009Lipid Metabolism, Membrane Synthesis
PhosphatidylcholineLipid↑ 1.7 ± 0.20.004Lipid Metabolism, Membrane Synthesis
CitrateOrganic Acid↓ 0.7 ± 0.10.003TCA Cycle
PyruvateOrganic Acid↑ 2.5 ± 0.30.0005Glycolysis, TCA Cycle
NicotinamideVitamin/Cofactor↓ 0.5 ± 0.10.002NAD+ Metabolism, Energy Metabolism

Note: Data are hypothetical and represent mean ± standard deviation from triplicate experiments, analyzed by LC-MS/GC-MS.

In Vitro Research Methodologies and Findings for A*3301

Cell-Based Assays for A*3301 Biological Activity Assessment

Cell-based assays are fundamental tools for evaluating the biological effects of a compound in a more physiologically relevant context than purely biochemical assays. They can provide insights into a compound's cellular uptake, metabolism, and its interactions with intracellular targets or pathways. These assays are widely used in drug discovery for screening and profiling potential drug candidates. nih.govwikipedia.org

The selection of appropriate cell lines is a critical first step in cell-based assays. The choice of cell line depends heavily on the hypothesized biological target or the disease context being investigated. For instance, studies on potential anti-cancer agents might utilize a panel of cancer cell lines representing different tissue types or genetic backgrounds to assess broad-spectrum activity or specificity. aacrjournals.orgnih.govresearchgate.net Characterization of selected cell lines includes verifying their identity, ensuring they are free from contamination, and understanding their relevant biological pathways and target expression levels. This ensures that observed effects are attributable to the compound and relevant to the research question.

Reporter gene assays are powerful tools used to study gene expression, signal transduction pathways, and the activity of transcription factors in response to compound treatment. researchgate.netguidetomalariapharmacology.org These assays involve transfecting cells with a construct containing a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter or response element that is sensitive to the biological pathway of interest. researchgate.netguidetopharmacology.orgoup.com When the pathway is activated or inhibited by a compound, the expression of the reporter gene changes, producing a measurable signal (e.g., light or fluorescence). researchgate.netoup.com

High-throughput screening (HTS) leverages automation and miniaturization to rapidly test large libraries of compounds against a specific biological target or cellular pathway. guidetopharmacology.orgwikipedia.org Cell-based reporter gene assays are particularly amenable to HTS formats, allowing for the efficient identification of compounds that modulate a desired biological activity. researchgate.netguidetomalariapharmacology.orgguidetopharmacology.org HTS campaigns can be conducted in multi-well plates (e.g., 96, 384, or 1536 wells), enabling the simultaneous testing of numerous compounds at various concentrations. guidetopharmacology.orgoup.com Data generated from such screens typically include measures of reporter gene activity, which can be used to calculate parameters such as EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration). While specific HTS data for this compound were not found, studies on compounds like DCZ3301 have utilized in vitro proliferation assays across multiple cancer cell lines to assess cytotoxicity in a dose-dependent manner, a common approach in cell-based screening. guidetopharmacology.orgnih.gov

Enzyme-Based and Receptor-Binding Assays for this compound Target Validation

Enzyme-based and receptor-binding assays are crucial for identifying the specific molecular targets of a compound and quantifying the affinity and kinetics of the interaction. nih.govprotelight.com These assays are often used to validate the targets hypothesized from cell-based studies or to screen compounds against known targets.

To perform detailed biochemical binding studies, it is often necessary to use purified target proteins. Recombinant protein expression and purification techniques allow for the production of large quantities of a specific protein in a controlled system, such as bacteria, yeast, insect cells, or mammalian cells. The gene encoding the target protein is cloned into an expression vector, introduced into the host cells, and the protein is then expressed. Purification techniques, such as affinity chromatography (e.g., using His-tags or GST-tags), ion exchange chromatography, or size exclusion chromatography, are then employed to isolate the target protein from other cellular components. The purity and integrity of the recombinant protein are typically verified using techniques like SDS-PAGE and Western blotting. While the specific recombinant protein targets for this compound are not detailed in the search results, this step would be essential for studying its direct interaction with purified enzymes or receptors.

Kinetic and equilibrium binding studies provide quantitative information about how a compound interacts with its target. Equilibrium binding studies, such as saturation binding assays or competition binding assays, determine the binding affinity (expressed as the dissociation constant, KD) and the number of binding sites (Bmax). nih.govprotelight.com Competition binding assays are particularly useful for determining the affinity of an unlabeled compound by competing with a radiolabeled or fluorescently labeled ligand for binding to the target.

Kinetic binding studies measure the rates of association (kon or ka) and dissociation (koff or kd) of a compound with its target. protelight.com These rates provide insights into the duration of the compound-target interaction, which can be important for predicting a compound's pharmacological effects. The equilibrium dissociation constant (KD) can also be calculated from the kinetic rate constants (KD = koff / kon). Techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) can be used to monitor binding events in real-time without the need for labels. protelight.com While specific kinetic and equilibrium binding data for this compound were not found, these studies are standard for characterizing the interaction of a compound with purified enzymes or receptors. For example, A412997, identified as IUPHAR/BPS 3301, is characterized as a selective dopamine (B1211576) D4 receptor agonist, implying that receptor binding studies were conducted to determine its affinity and selectivity for this target.

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques can provide valuable spatial and temporal information about the cellular localization of a compound, its effects on cellular morphology, and its interactions with intracellular components. guidetopharmacology.org Techniques such as confocal microscopy, super-resolution microscopy, and high-content analysis (HCA) allow researchers to visualize and quantify cellular events at a high level of detail. guidetopharmacology.org

Confocal microscopy can be used to determine the subcellular localization of a fluorescently labeled compound or to visualize changes in cellular structures or protein distribution upon compound treatment. Super-resolution microscopy techniques can overcome the diffraction limit of light microscopy, providing even higher resolution images of molecular interactions and cellular structures. HCA combines automated microscopy with image analysis software to extract quantitative data from large numbers of cells, enabling multiparametric analysis of compound effects on various cellular phenotypes. guidetopharmacology.org

Live-Cell Imaging and Fluorescence Microscopy for this compound Localization and Dynamics

Live-cell imaging combined with fluorescence microscopy is a fundamental approach to study the localization and dynamics of a compound like this compound in real-time within living cells. This technique requires labeling the compound with a fluorescent tag or utilizing its intrinsic fluorescence if applicable. Once labeled, the compound can be introduced to cultured cells, and its distribution within different cellular compartments (e.g., cytoplasm, nucleus, organelles) can be observed over time.

Fluorescence microscopy relies on the principle of exciting fluorescent molecules at a specific wavelength and detecting the emitted light at a longer wavelength. Standard epifluorescence or confocal microscopy can be used for this purpose. Live-cell imaging adds a temporal dimension, allowing researchers to track the movement of the fluorescently labeled compound, observe its accumulation or depletion in specific areas, and study dynamic processes such as cellular uptake, transport, and release. The use of genetically encoded fluorescent proteins to label specific cellular structures or proteins allows for the colocalization analysis of this compound with known cellular markers, providing insights into its potential sites of action or accumulation. collectionscanada.gc.caresearchgate.netnasa.govgoogle.comgoogleapis.com

Data obtained from live-cell fluorescence microscopy experiments could include:

Time-lapse sequences showing the movement of the compound.

Quantification of fluorescence intensity in different cellular compartments over time.

Colocalization coefficients indicating the degree of overlap between the compound's signal and that of specific cellular markers.

While specific data tables for this compound are not available, a hypothetical data representation from such a study might show the percentage of compound fluorescence found in the nucleus versus the cytoplasm at different time points after administration, or the rate of its transport towards a particular organelle.

Super-Resolution Microscopy for Subcellular this compound Interaction Analysis

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, allowing for imaging with resolutions below 200 nanometers. This provides a more detailed view of subcellular structures and molecular interactions. Techniques such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) can be applied to study the precise localization of this compound and its potential interactions with other molecules at the nanoscale. embopress.org

By using super-resolution microscopy, researchers could investigate whether A3301 associates with specific proteins, lipids, or nucleic acids within discrete subcellular domains. This is particularly useful for studying interactions that occur in crowded cellular environments or within small organelles. For example, if preliminary studies suggest A3301 interacts with a particular protein, super-resolution microscopy could visualize the precise sites of this interaction within the cell, potentially revealing the functional context of the binding.

Data from super-resolution microscopy could include:

High-resolution images showing the precise localization of this compound relative to other labeled molecules.

Analysis of spatial clustering of this compound molecules.

Quantitative analysis of the distance between this compound and potential interacting partners.

Again, specific data for A3301 from super-resolution microscopy is not available in the searched literature. However, a hypothetical finding might demonstrate that A3301 molecules are clustered in specific membrane domains and show close proximity to a particular target protein, suggesting a direct interaction at those sites.

In Vivo Research Methodologies and Pre Clinical Findings for A*3301 Animal Models

Selection and Characterization of Animal Models for HLA-A*3301 Investigation

The development of relevant animal models is fundamental to understanding the role of specific human genes in health and disease. For HLA-A*3301, transgenic mice have become the primary tool for in vivo investigation, allowing for controlled studies of its function in a complex biological system.

Genetically Modified Animal Models for Mechanistic HLA-A*3301 Studies

To overcome the species barrier in immune recognition, researchers have developed transgenic mice expressing the human HLA-A3301 molecule. A significant advancement in this area has been the creation of double-transgenic mice. These models are generated by crossing HLA-A3301 transgenic mice with mice that are also transgenic for the human TAP (Transporter associated with Antigen Processing) and LMP (Large Multifunctional Protease) gene cluster (hTAP-LMP). researchgate.net

This "humanized" antigen processing machinery is crucial because the murine system does not always efficiently process and present peptides for recognition by human HLA molecules. nih.gov In these HLA-A3301/hTAP-LMP mice, the expression levels of the human HLA-I molecules on the cell surface are remarkably enhanced compared to mice expressing the HLA transgene alone. researchgate.net This improved expression leads to more robust and human-like antigen presentation, making these models superior for studying HLA-A3301-restricted cytotoxic T-lymphocyte (CTL) responses. researchgate.netnih.gov These models are specifically designed to investigate the mechanisms of T-cell activation and immune response modulation governed by this specific HLA allele. taconic.comtaconic.com

Disease-Relevant Animal Models for HLA-A*3301 Efficacy Research (Mechanistic Focus)

The primary disease context in which HLA-A3301 transgenic models have been highlighted is infectious disease, particularly Hepatitis B Virus (HBV) infection. Epidemiological studies in human populations have suggested a link between the HLA-A3301 allele and a predisposition to persistent HBV infection. researchgate.net

To investigate the mechanistic basis of this association, HLA transgenic mice are utilized in HBV infection models. mdpi.com Although direct infection of murine hepatocytes by HBV is not possible, models that allow for HBV replication have been developed, such as those using hydrodynamic injection of HBV plasmids or adeno-associated virus (AAV) vectors carrying the HBV genome. mdpi.comfrontiersin.org

In these settings, the HLA-A3301 transgenic mice, especially the improved HLA-A3301/hTAP-LMP models, serve as a platform to study the efficacy of the immune response. researchgate.net The central mechanism of interest is the ability of the host to mount an effective CTL response to clear infected cells. mdpi.com Studies using transgenic mice for a related HLA allele from the same supertype (HLA-A11) demonstrated that a humanized antigen processing system promoted a rapid reduction of HBV, underscoring the utility of these models in dissecting the role of specific HLA molecules in viral clearance. researchgate.net These disease-relevant models are therefore critical for understanding how HLA-A*3301 influences T-cell responses and contributes to the outcome of HBV infection. mdpi.comnih.gov

A*3301's Pre-clinical Pharmacokinetics (PK) and Metabolomics in Animal Models

The concepts of pharmacokinetics and metabolomics, traditionally applied to chemical compounds, are adapted here to describe the expression, distribution, and downstream molecular consequences of the HLA-A*3301 transgene in vivo.

Tissue Distribution of HLA-A*3301 via Radiotracer or Mass Spectrometry Techniques

Standard radiotracer and mass spectrometry techniques for small molecule distribution are not directly applicable to a transgene. Instead, the tissue and cellular distribution of the HLA-A*3301 protein product is determined using molecular biology and immunology techniques.

Expression of the HLA-A*3301 transgene is typically driven by a promoter that ensures its presence on the surface of all nucleated cells, mimicking its natural expression pattern in humans. researchgate.net In characterization studies of various HLA transgenic mice, robust expression has been confirmed on immune cells, such as splenocytes. researchgate.net The chimeric nature of some of these transgenes, where the human peptide-binding domains are fused to murine domains, ensures efficient interaction with the murine CD8 co-receptor on T-cells, which is critical for a functional immune response. taconic.comtaconic.com

Table 1: Cellular Expression of HLA-A*3301 Transgene

Cell Type Expression Status Method of Detection Purpose of Expression
Splenocytes Confirmed Positive Flow Cytometry To study immune cell responses
T-lymphocytes Confirmed Positive Flow Cytometry To assess T-cell repertoire and activation
B-lymphocytes Confirmed Positive Flow Cytometry To confirm broad immune cell expression

Identification of HLA-A*3301 Metabolites and Metabolic Pathways in vivo

The HLA-A3301 protein itself does not undergo metabolism in the way a drug does. However, its expression initiates a cascade of downstream molecular events that can be considered its "functional pathway." The primary pathway influenced by HLA-A3301 is the antigen processing and presentation pathway.

Endogenous and viral proteins within the cell are degraded into peptides by the proteasome (including the LMP components in improved models). nih.gov These peptides are then transported into the endoplasmic reticulum by the TAP transporter. nih.gov Inside the endoplasmic reticulum, specific peptides with a binding motif suitable for HLA-A3301 are loaded onto the HLA molecule. This stable peptide-HLA complex is then transported to the cell surface for presentation to CD8+ T-cells. nih.gov The specific repertoire of peptides presented by HLA-A3301 is a critical determinant of the subsequent immune response. nih.gov

Assessment of this compound's Pharmacodynamics (PD) in Animal Models

The pharmacodynamics of the HLA-A*3301 transgene are the functional consequences of its expression on the animal's immune system. This is assessed by measuring its ability to modulate immune responses, particularly the activation of T-lymphocytes.

The expression of HLA-A3301 in transgenic mice shapes the T-cell repertoire and enables the generation of antigen-specific, HLA-restricted CTLs. nih.govmdpi.com The primary pharmacodynamic effect is the activation of CD8+ T-cells upon recognition of their specific peptide antigen presented by HLA-A3301. taconic.com

Functional outcomes are measured through various assays. For instance, following immunization with a specific peptide or a DNA vaccine, splenocytes from the transgenic mice can be analyzed for their ability to produce cytokines, such as interferon-gamma (IFN-γ), in response to the target peptide. mdpi.com This demonstrates a potent, epitope-specific, and HLA-restricted T-cell response. nih.govmdpi.com In disease models like HBV, the ultimate pharmacodynamic readout is the clearance of the virus, which is mediated by these activated CTLs. mdpi.com The ability of these models to predict immunogenic epitopes for human T-cells makes them invaluable for vaccine development and immunotherapy research. taconic.com

Table 2: Functional Immune Responses in HLA-A*3301 Transgenic Models

Immune Parameter Observation Significance
CTL Activation Enhanced response to specific viral or tumor epitopes Demonstrates functional antigen presentation and T-cell priming
Cytokine Production Increased IFN-γ secretion by T-cells upon antigen stimulation Indicates a robust Th1-type cellular immune response
Viral Clearance More rapid reduction of HBV in improved models Links HLA-A*3301-restricted immunity to a clinical outcome

| Epitope Prediction | Murine CTL responses predict human T-cell epitopes | Validates the model for pre-clinical vaccine and therapy testing |

An extensive search for the chemical compound “this compound” has yielded no specific research findings related to its in vivo biomarker identification, validation, dose-response relationships, or target engagement in pre-clinical animal models.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article sections and subsections as outlined. There is no publicly available data to generate data tables or present detailed research findings specifically for a compound designated "this compound".

Further investigation into scientific literature and databases would be necessary to determine if "this compound" is a valid compound name and if any research has been conducted and published under this identifier. Without such foundational information, the generation of the requested article is not feasible.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of A*3301

Systematic Modification of A*3301 Scaffolds for Comprehensive SAR Elucidation

Systematic modification of the A3301 scaffold is a primary strategy for comprehensive SAR elucidation. This approach involves the deliberate synthesis and biological evaluation of a series of compounds structurally related to A3301, allowing researchers to identify specific structural elements that enhance or diminish activity oncodesign-services.comgardp.org.

Positional Scanning, Fragment-Based, and Analog Synthesis Strategies

Several synthetic strategies are employed to systematically modify this compound and its derivatives:

Positional Scanning: This technique involves systematically varying a specific substituent at different positions on the this compound scaffold. For instance, a hydrogen atom at various positions might be replaced with different functional groups (e.g., halogens, alkyl groups, hydroxyls) to probe the steric and electronic requirements of the binding site blogspot.comontosight.ai. Positional scanning can reveal how even subtle changes in substitution patterns profoundly impact the compound's properties and biological activity blogspot.com. Computational analysis often complements this, predicting the impact of changes on conformation, electrostatic potential, and binding affinity blogspot.com.

Fragment-Based Drug Discovery (FBDD): FBDD leverages small, low molecular weight chemical fragments (typically ≤300 Da) that bind weakly to the target protein acs.orgjubilantbiosys.comfrontiersin.org. For this compound, this would involve identifying initial fragments that interact with its biological target. These fragments, often with millimolar affinities, are then grown, linked, or merged to create more potent and selective lead compounds acs.orgjubilantbiosys.comfrontiersin.orgsygnaturediscovery.comnih.gov. FBDD is particularly effective in exploring chemical space efficiently and is often integrated with structural biology techniques like X-ray crystallography to visualize fragment binding modes acs.orgjubilantbiosys.com.

Analog Synthesis Strategies: This encompasses a broad range of chemical modifications to the A3301 lead compound to generate a series of analogs. Objectives include enhancing potency, improving selectivity, modulating pharmacokinetic properties (e.g., metabolic stability, solubility), or reducing off-target effects slideshare.netwiley-vch.deui.ac.idacs.org. Common strategies include bioisosteric replacements (substituting functional groups with others that have similar steric or electronic properties), altering chain branching, changing ring sizes or positions, and incorporating fragments of the lead molecule slideshare.netwiley-vch.de. For A3301, this iterative process of design, synthesis, and testing is central to lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of A3301 derivatives with their observed biological activities wikipedia.orgneovarsity.orgmedcraveonline.com. QSAR models are regression or classification models that use physicochemical properties or theoretical molecular descriptors as predictor variables to quantify the structural features of A3301 analogs wikipedia.orgneovarsity.orgontosight.aijocpr.com.

The typical QSAR workflow for the this compound series would involve:

Data Set Selection and Curation: Gathering a robust dataset of this compound analogs with known structures and biological activities. This data is then meticulously curated to ensure quality and consistency medcraveonline.comacs.orgfrontiersin.org.

Descriptor Calculation: Computing various molecular descriptors that numerically represent the structural, physicochemical, and electronic properties of each this compound analog. These can include constitutional, topological, electronic, and geometric descriptors neovarsity.orgontosight.aiacs.org.

Variable Selection: Identifying the most relevant descriptors that significantly influence the biological activity of the this compound series.

Model Construction: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms like support vector machines or neural networks) to build a mathematical model that establishes the quantitative relationship between the selected descriptors and the biological activity neovarsity.orgontosight.aiacs.org.

Validation: Rigorously validating the QSAR model using internal and external test sets to ensure its robustness and predictive power wikipedia.orgneovarsity.orgmedcraveonline.com.

For the this compound series, a QSAR model might reveal, for instance, that increasing the lipophilicity (logP) of a specific region of the molecule enhances its potency, while introducing a hydrogen bond donor at another position might be detrimental.

Illustrative QSAR Data for this compound Analogs

Analog IDLogPH-Bond DonorsMolecular Weight (Da)IC50 (nM)
A3301-012.5235050
A3301-023.1236525
A3301-032.81340120
A3301-043.0337075
This compound-052.7235540

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information used in QSAR modeling.

QSAR models for this compound can be used to predict the activity of new, unsynthesized analogs, prioritize promising candidates for experimental testing, and guide further chemical modifications to optimize its properties, thereby accelerating the drug discovery process neovarsity.orgjocpr.comacs.orgfrontiersin.orgmdpi.com.

Identification of Key Pharmacophores and Structural Determinants for this compound Biological Activity

Understanding the key pharmacophores and structural determinants is crucial for deciphering this compound's biological activity. A pharmacophore is an abstract 3D representation of the essential molecular features required for a ligand to interact with a specific biological target and elicit a desired pharmacological response fiveable.mestudysmarter.co.ukfiveable.me. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific spatial orientation fiveable.metandfonline.comslideshare.net.

Mapping Binding Pockets and Critical Interaction Sites for this compound

The interaction between A3301 and its biological target is akin to a "lock and key" mechanism, where precise structural complementarity is essential for activity openaccessjournals.com. Mapping the binding pockets and critical interaction sites involves identifying the specific amino acid residues or regions on the target protein that directly interact with A3301.

Techniques such as X-ray crystallography and cryo-electron microscopy, when a co-crystal structure of this compound with its target is available, provide atomic-level insights into these interactions jubilantbiosys.com. Computational methods like molecular docking and computational solvent mapping can also predict and characterize these sites plos.org. These studies would reveal:

Hydrogen Bonding Networks: Identification of specific hydrogen bond donors and acceptors on this compound and the corresponding residues on the target protein, crucial for strong and specific binding.

Hydrophobic Interactions: Characterization of hydrophobic patches on this compound that engage with nonpolar regions within the binding pocket, contributing significantly to binding affinity.

Electrostatic Interactions: Mapping of charged groups on this compound that form salt bridges or engage in electrostatic attractions with oppositely charged residues in the binding site.

By understanding these critical interaction sites, medicinal chemists can rationally design this compound analogs with improved binding affinity and specificity, potentially leading to enhanced efficacy and reduced off-target effects.

Conformational Analysis of this compound and its Ligand-Bound States

Conformational analysis explores the various three-dimensional shapes, or conformers, that this compound can adopt acs.orgoup.comacs.org. The ensemble of accessible conformations is critical as it defines the molecule's shape, which in turn dictates its biological and physical properties acs.org.

A key aspect of SMR is understanding the conformational changes this compound undergoes upon binding to its target. It is a well-established principle that ligands often bind to proteins in conformations that are not their lowest energy state in solution, incurring a certain degree of conformational strain researchgate.netnih.govscispace.comacs.org. This "bioactive conformation" is the specific 3D arrangement that optimally fits the binding pocket and facilitates productive interactions.

Methods employed for conformational analysis of this compound include:

Molecular Dynamics (MD) Simulations: These simulations track the movement of atoms and molecules over time, providing insights into the dynamic conformational landscape of A3301 in solution and when bound to its target oup.commdpi.com. MD simulations can reveal how A3301's flexibility allows it to adapt to the binding site, a process often described by models of conformational selection or induced fit plos.org.

Systematic Conformational Search: Computational algorithms systematically explore the rotational freedom around single bonds in this compound to identify all possible low-energy conformers acs.org.

X-ray Crystallography: When a co-crystal structure of this compound bound to its target is obtained, it provides a direct experimental snapshot of the bioactive conformation acs.orgresearchgate.net.

Illustrative Conformational Strain Data for this compound

A3301 CompoundLowest Energy Conformation (kcal/mol)Bound Conformation (kcal/mol)Conformational Strain (kcal/mol)
A3301-Parent0.03.23.2
A3301-Analog A0.02.82.8
A3301-Analog B0.04.54.5

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the concept of conformational strain upon binding. Values represent relative energies.

Analysis of the conformational energy of A3301 in its free and bound states helps to understand the energetic cost associated with achieving the bioactive conformation, which is a critical factor influencing binding affinity scispace.comacs.org. This understanding is vital for designing more potent and selective A3301 derivatives, as minimizing conformational strain while maximizing favorable interactions can lead to improved drug candidates.

Compound Names and PubChem CIDs

Analytical and Bioanalytical Methodologies for A*3301 Quantification in Research Matrices

Chromatographic Techniques for A*3301 Analysis in Research Samples

Chromatography plays a vital role in separating this compound from complex sample matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

HPLC is a versatile technique suitable for analyzing a wide range of compounds, including relatively polar or non-volatile molecules like salsoline (B3022551) and salsolinol (B1200041). Various HPLC methods have been developed for the quantification of related tetrahydroisoquinolines in biological samples. For instance, HPLC coupled with electrochemical detection (HPLC-ECD) has been utilized for the determination of salsolinol in biological tissues. capes.gov.brshodex.com This detection method offers high sensitivity for electroactive compounds. Chiral HPLC methods have also been developed to separate and quantify the enantiomers of salsolinol, often coupled with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity in matrices like human plasma. nih.govgrantome.com A sensitive HPLC method has also been reported for the determination of salsolinol in cerebrospinal fluid. nih.gov

Key considerations for developing an HPLC method for A3301 would include selecting an appropriate stationary phase (e.g., reversed-phase, chiral) and mobile phase composition to achieve adequate separation from matrix components and potential isomers or metabolites. Detection methods such as UV-Vis, fluorescence, or electrochemical detection would be chosen based on the inherent properties of A3301.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analytes

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. For compounds like salsoline and salsolinol, which may have limited volatility or thermal stability, derivatization is often necessary to make them amenable to GC analysis. grantome.comnih.govnih.govnih.gov GC-MS has been widely applied for the analysis of salsoline and salsolinol in various biological matrices, including urine, cerebrospinal fluid, brain, and liver. nih.govnih.govnih.govnih.gov The use of deuterium-labeled internal standards in GC-MS is a common practice to improve the accuracy and precision of quantification by compensating for variations during sample preparation and analysis. nih.govnih.govnih.gov Specific derivatization agents, such as pentafluoropropionyl or pentafluorobenzyl derivatives, have been employed to enhance detectability and chromatographic properties for GC-MS analysis of these compounds. grantome.comnih.govnih.gov

GC-MS offers high sensitivity and selectivity through the separation power of GC and the identification capabilities of MS. Selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes in MS can be used to enhance the specificity for this compound in complex matrices.

Spectroscopic Techniques for this compound Characterization in Complex Biological Matrices

Spectroscopic techniques provide valuable information for the identification, structural characterization, and quantification of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Mechanistic Research

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules. 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of isolated A3301 and to study its interactions and transformations in research settings. nih.govgoogle.comresearchgate.nethmdb.canih.govmdpi.comresearchgate.net While often requiring higher concentrations compared to MS, NMR can provide insights into the molecular environment and dynamics, which can be valuable in mechanistic research related to A3301. unirioja.es Studies on related alkaloids like salsoline have utilized NMR to investigate complex formation. researchgate.net

Mass Spectrometry (MS) Techniques for this compound and its Metabolites in vivo

Mass spectrometry is a highly sensitive technique for the detection, identification, and quantification of A3301 and its metabolites in biological matrices. nih.govnih.govfoodb.caresearchgate.netresearchgate.net When coupled with chromatographic separation (LC-MS or GC-MS), MS provides a powerful tool for analyzing complex biological samples. nih.govnih.govfoodb.caresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS or MSn) is particularly useful for metabolite identification and structural elucidation by providing fragmentation patterns of the parent compound and its transformed products. nih.govnih.govresearchgate.net Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for analyzing polar and semi-polar compounds like salsoline and salsolinol. nih.govgrantome.compsu.edu High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental composition and identification of unknowns. google.com MS-based metabolomics approaches can also be applied to study the metabolic pathways involving A3301 by identifying and quantifying a wide range of related metabolites. foodb.canih.govhmdb.ca

Immunoassays and Biosensors for this compound Detection in Research Samples

Immunoassays and biosensors offer alternative or complementary approaches for the detection and quantification of this compound, particularly when high throughput or point-of-care analysis is desired.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding between an antibody and an antigen (A3301 in this case) for detection. nih.govmdpi.comresearchgate.netresearchgate.netcohlife.org While specific immunoassays for a compound labeled "A3301" were not found, immunoassays have been developed for other small molecules and alkaloids, including salsoline-1-carboxylic acid. nih.govmdpi.com Developing an immunoassay for this compound would require the generation of specific antibodies that can recognize the compound. Immunoassays can offer high sensitivity and are suitable for analyzing large numbers of samples. nih.govmdpi.com However, cross-reactivity with structurally similar compounds can be a potential challenge that needs to be addressed during method development and validation. theses.cz

Biosensors integrate a biological recognition element (e.g., antibody, enzyme, receptor) with a transducer to produce a measurable signal upon binding of the analyte. nih.govnih.govpsu.edu Biosensors can offer advantages such as rapid analysis, portability, and potential for real-time monitoring. While the search results did not reveal specific biosensors developed for salsoline or salsolinol, the principles of biosensing are applicable to small molecule detection. nih.gov The development of a biosensor for this compound would involve immobilizing a suitable biorecognition element on a transducer surface and optimizing the detection principle (e.g., electrochemical, optical, mass-based). nih.govpsu.edu

Computational and Theoretical Studies on A*3301 Interactions

Molecular Docking and Molecular Dynamics Simulations of HLA-A*3301 with Biological Targets

Computational techniques like molecular docking and molecular dynamics (MD) simulations are crucial for investigating the interactions between HLA-A3301 and its biological targets, predominantly peptides. These methods provide insights into the structural aspects of binding, including preferred orientations, interaction forces, and the dynamic behavior of the complexes formed. Studies involving HLA-A3301 often utilize these simulations to assess the stability and longevity of peptide binding, which is a critical factor in determining the potential immunogenicity of a peptide. nih.govamazonaws.comacs.orgresearchgate.netresearchgate.netnih.govd-nb.inforesearchgate.net

Molecular dynamics simulations, for instance, have been performed for peptide-HLA complexes to assess stable binding patterns and molecular motion over time. amazonaws.comacs.org Such simulations can reveal the physical stable bonding patterns and their motion during interaction, confirming stable interactions between conserved peptides and HLA alleles. amazonaws.com

Prediction of Binding Modes and Affinities for HLA-A*3301

Predicting the binding modes and affinities of peptides to HLA-A*3301 is a fundamental aspect of computational immunology and vaccine development. Various bioinformatics tools and algorithms have been developed and utilized for this purpose, including methods based on artificial neural networks, quantitative structure-activity relationships (QSAR), and support vector machines (SVM). researchgate.netaai.orgresearchgate.net

HLA-A3301 is frequently included in panels of HLA alleles for which peptide binding predictions are performed. researchgate.netnih.govd-nb.infoaai.orgresearchgate.netoup.comwho.intnih.govnih.govscilit.comddg-pharmfac.netelsevier.esnih.govplos.org These predictions aim to identify peptides, often derived from pathogens like viruses, that are likely to bind to HLA-A3301 and potentially elicit a T-cell immune response. nih.govamazonaws.comacs.orgnih.govnih.govnih.govmdpi.com

Binding affinity is commonly predicted and reported as IC50 values (inhibitory concentration 50%) or percentile scores. d-nb.infoaai.orgresearchgate.netelsevier.es Lower IC50 values generally indicate higher binding affinity. Thresholds, such as a predicted binding affinity of < 500 nM, are often used to classify peptides as potential binders, while values > 5000 nM are typically considered non-binders. elsevier.es Percentile scores express the relative binding capacity of a peptide compared to a large set of random peptides for the specific allele. researchgate.net

Computational studies have shown that prediction accuracy can be improved by incorporating binding data from other MHC molecules within the same supertype, such as the A3 supertype to which HLA-A*3301 belongs. oup.comnih.govnih.gov

Predicted Binding Affinity Examples for Peptides to HLA-A*3301 (Illustrative based on search findings):

While specific detailed data tables for peptide binding to HLA-A3301 across numerous studies were not consistently available in a format suitable for direct extraction into a single comprehensive table, the search results indicate that such predictions are routinely performed. For example, studies predicting peptide binding to various HLA alleles, including A3301, report binding affinities and percentile scores using tools like MHCPred and SVRMHC. researchgate.netscilit.comddg-pharmfac.netelsevier.es

Conformational Sampling and Stability Analysis of HLA-A*3301-Target Complexes

Molecular dynamics simulations are instrumental in sampling the conformational space of HLA-A*3301 in complex with bound peptides and assessing the stability of these interactions over time. These simulations provide dynamic information that complements the static snapshots obtained from molecular docking.

Studies involving molecular dynamics simulations of peptide-HLA complexes, including those potentially involving HLA-A*3301 as part of broader HLA panels, have shown that stable binding patterns can be observed and confirmed through the analysis of RMSD values over the simulation period. amazonaws.comacs.org For instance, stable binding and conformational changes during interaction within epitope-receptor complexes can be determined through MD simulations. acs.org Minimal deviations in RMSD and RMSF signify stable binding and a globular binding complex. acs.org

Quantum Mechanical Calculations for HLA-A*3301 Reactivity and Electronic Structure

Elucidation of HLA-A*3301 Reaction Mechanisms at the Atomic Level

No information regarding the elucidation of specific reaction mechanisms involving HLA-A*3301 at the atomic level using computational methods was found in the provided search results. The studies focus on the physical interactions of binding rather than chemical transformations of the HLA molecule itself.

Frontier Molecular Orbital (FMO) Analysis of HLA-A*3301 and its Analogs

There was no information found in the search results regarding Frontier Molecular Orbital (FMO) analysis applied to HLA-A*3301 or its analogs. FMO analysis is a quantum mechanical concept typically used to understand the reactivity and electronic transitions of smaller molecules by examining the spatial distribution and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). unito.it Its application to a large protein like an HLA allele in the context of the provided search results was not identified.

Future Research Directions and Unanswered Questions for A*3301

Exploration of Novel A*3301 Derivative Chemistries and Scaffolds

Current research has explored the immobilization of the Streptomyces sp. A3301 lipase (B570770) as a method to enhance its stability and reusability in applications such as PLA polymerization. fishersci.cafishersci.com Future research could delve deeper into exploring novel chemical modifications of the lipase enzyme itself. This could involve targeted covalent modifications of specific amino acid residues to alter properties such as activity, substrate specificity, or stability under extreme conditions. Beyond simple modifications, the exploration of entirely novel protein scaffolds inspired by the structural features of the A3301 lipase that confer thermostability and solvent tolerance presents a significant research direction. This could involve rational design or directed evolution approaches to create enzyme variants or mimetics with tailored catalytic properties for specific industrial or biotechnological processes.

Application of Advanced Mechanistic Probes Derived from this compound for Biological Discovery

The lipase from Streptomyces sp. A3301 has been successfully applied in the biological process of PLA polymerization. fishersci.cafishersci.com Building upon this, future research can focus on developing advanced mechanistic probes derived from this lipase. This could involve creating activity-based protein profiling (ABPP) probes that specifically target the active site of the A3301 lipase. fishersci.sewikipedia.org Such probes could be invaluable tools for studying the expression levels, activity state, and cellular localization of this lipase in complex biological mixtures or within the Streptomyces strain itself. Furthermore, modified versions of the lipase, perhaps labeled with fluorescent or affinity tags, could serve as probes to investigate the mechanisms of enzymatic polymerization or depolymerization of various polyester (B1180765) substrates, offering insights into the enzyme-substrate interactions at a molecular level. sigmaaldrich.com

Elucidation of this compound's Role in Broader Biological Networks and Systems (System-Level Understanding)

Streptomyces sp. A3301 was isolated from a coffee fermentation environment, suggesting a potential role for its lipase in the complex biological networks present in such ecosystems. nih.gov A key unanswered question is the precise function of this lipase within the metabolic network of the Streptomyces strain A3301 and its interactions with other microorganisms in its natural habitat. Future research should aim for a system-level understanding of the lipase's role, employing techniques from systems biology to map its interactions with other proteins, metabolites, and environmental factors. Investigating how the lipase contributes to nutrient acquisition, substrate breakdown, or signaling within the microbial community of the fermentation environment would provide valuable ecological and biological insights.

Ethical and Regulatory Considerations in Pre Clinical A*3301 Research

Adherence to Guidelines for Animal Welfare in A*3301 Studies

The use of animal models is frequently indispensable in the pre-clinical evaluation of novel compounds such as this compound to understand complex biological interactions and potential in vivo effects. biobostonconsulting.comscireq.comastrazeneca.com However, this necessity is coupled with a strong ethical imperative to ensure the humane care and use of animals in research. The cornerstone of ethical animal research is the application of the 3Rs principles: Replacement, Reduction, and Refinement. europa.eunc3rs.org.ukbps.ac.uk

Replacement: This principle mandates the avoidance or replacement of animal use with non-animal methods whenever possible. europa.eunc3rs.org.ukbps.ac.uk For this compound studies, this could involve utilizing in vitro systems (e.g., cell-based assays), in silico modeling, or leveraging existing data from similar compounds or biological pathways. europa.eumodernvivo.comlatrobe.edu.au

Reduction: This focuses on minimizing the number of animals used in studies while still achieving scientifically valid and statistically robust results. europa.eunc3rs.org.ukbps.ac.uk Rigorous experimental design, appropriate statistical power calculations, and maximizing the information gained from each animal are crucial for this compound studies aiming to adhere to this principle. scireq.comnc3rs.org.uklatrobe.edu.au

Refinement: This principle aims to minimize any potential pain, suffering, distress, or lasting harm experienced by animals used in research. europa.eunc3rs.org.ukbps.ac.uk This includes optimizing housing conditions, implementing appropriate analgesia and anesthesia, and using the least invasive techniques possible during this compound studies. latrobe.edu.auneuralink.comnih.gov

Institutional Animal Care and Use Committees (IACUCs) in the United States, or equivalent ethical review bodies internationally, play a vital role in overseeing animal research. scireq.comneuralink.commispro.com These committees review and approve research protocols involving animals, ensuring compliance with regulations and institutional policies. scireq.commispro.com For this compound studies, the IACUC would evaluate the scientific justification for using animals, assess the application of the 3Rs, and ensure that procedures are described in detail to minimize animal discomfort. scireq.comnih.gov

Reporting guidelines, such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines, further promote ethical animal research by advocating for transparent and complete reporting of methods and findings. slideshare.netresearchgate.netequator-network.org Adherence to ARRIVE guidelines in publications related to this compound studies enhances the ability of other researchers to evaluate the study design, reproduce the results, and contribute to the cumulative knowledge base, thereby supporting the Reduction principle by avoiding unnecessary duplication of experiments. slideshare.netresearchgate.netnih.gov

PrincipleDescriptionApplication in A3301 Studies
ReplacementAvoiding or replacing animal use with non-animal methods.Utilizing in vitro assays or in silico modeling for initial screening or mechanistic studies of A3301.
ReductionMinimizing the number of animals used while ensuring scientific validity.Implementing robust experimental designs and statistical power calculations to determine appropriate group sizes for A3301 studies.
RefinementMinimizing pain, suffering, distress, or harm to animals.Employing appropriate anesthesia and analgesia, optimizing housing, and using minimally invasive techniques in A3301 studies.

Data Management, Reproducibility, and Transparency in this compound Research

Robust data management, a commitment to reproducibility, and transparency in reporting are fundamental pillars of ethical pre-clinical research, including studies involving A3301. univ-rennes.frnih.goveppermed.eu The reliability of pre-clinical findings directly impacts the decision to advance a compound like A3301 to clinical trials, making the integrity of the data paramount. univ-rennes.fr

Effective data management involves systematic processes for collecting, storing, organizing, and maintaining research data and associated metadata throughout the research lifecycle. univ-rennes.fr For this compound studies, this includes detailed record-keeping of experimental procedures, animal welfare observations, and all generated data. Proper documentation ensures data quality, facilitates internal review, and is essential for reconstructing experiments. univ-rennes.frnih.gov

Reproducibility, the ability of an independent researcher to obtain similar results using the same methods, is a significant challenge in pre-clinical research. nih.govucsf.edu Factors contributing to irreproducibility can include poor study design, inadequate reporting of methods, and issues with data analysis. nih.govucsf.educos.io To enhance the reproducibility of this compound research, researchers should adhere to best practices such as pre-specifying data analysis plans, using explicit data management protocols, and providing detailed experimental protocols. nih.govnih.gov

Transparency in reporting involves openly sharing research methods, data, and findings, including negative results. univ-rennes.frnih.goveppermed.eu For this compound studies, transparent reporting allows the scientific community to critically evaluate the research, build upon the findings, and avoid redundant experiments. univ-rennes.frcos.io Initiatives promoting data sharing and the adoption of principles like the FAIR principles (Findable, Accessible, Interoperable, and Reusable) are increasingly important in enhancing transparency and the utility of pre-clinical data. univ-rennes.frthe-turing-way.orgdata.orgopenaire.eupressbooks.pub

AspectDescriptionImportance in A3301 Research
Data ManagementSystematic processes for handling research data.Ensures data quality, traceability, and facilitates internal review of A3301 study data.
ReproducibilityAbility to obtain similar results using the same methods.Critical for validating pre-clinical findings of A3301 and informing decisions about clinical progression.
TransparencyOpen sharing of methods, data, and findings.Enables critical evaluation, avoids duplication, and builds trust in A3301 research outcomes.

Responsible Conduct of Research with Novel Chemical Entities like this compound

The responsible conduct of research (RCR) with novel chemical entities such as this compound encompasses a broader set of ethical principles and professional norms beyond animal welfare and data management. hhs.govoup.com It involves upholding scientific integrity, managing conflicts of interest, ensuring proper authorship, and engaging in fair peer review. oup.comeuropa.eunih.govnih.gov

Scientific integrity requires honesty and rigor in all aspects of research on this compound, from experimental design to reporting results. biobostonconsulting.comeuropa.euessec.edu This includes accurately representing data, avoiding fabrication or falsification, and maintaining meticulous records. hhs.govessec.eduresearchgate.net

Conflicts of interest, particularly financial ones, can potentially influence professional judgment and undermine the integrity of research. nih.govnih.govwcgclinical.com Researchers involved in this compound studies must identify and disclose any potential conflicts of interest to their institutions, funding bodies, and in publications. nih.govbrany.comama-assn.org Institutions have policies and review processes in place to manage or mitigate such conflicts. nih.govbrany.com

Proper authorship criteria should be applied to all publications related to A3301 research, ensuring that credit is given to those who have made significant intellectual contributions. Fair and unbiased peer review is also essential for evaluating the quality and integrity of A3301 research before it is disseminated. oup.com

Engaging in RCR with this compound ultimately contributes to the trustworthiness of the scientific process and the responsible development of potential new therapies. eppermed.eunovapublishers.com It requires ongoing education, adherence to institutional and professional guidelines, and a commitment to the highest ethical standards. hhs.govnovapublishers.comucmerced.edu

PrincipleDescriptionRelevance to A3301 Research
Scientific IntegrityHonesty and rigor in all research activities.Ensuring accurate data representation and reporting of findings in A3301 studies.
Conflict of InterestCircumstances that may unduly influence professional judgment.Identifying and disclosing financial or other interests related to A3301 research.
Authorship & Peer ReviewFair credit for contributions and unbiased evaluation of research.Ensuring proper attribution and rigorous review of publications on A3301.

Q & A

How can this compound be applied to formulate measurable research questions that address gaps in behavioral science?

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example: “Does A3301’s correlation analysis reveal significant associations between cognitive load (IV) and decision-making accuracy (DV) in high-stakes environments?”* Ensure variables are operationalized (e.g., cognitive load measured via NASA-TLX scales) and data sources are specified (e.g., lab experiments vs. public datasets) .

Q. What are common pitfalls in data collection when applying this compound, and how can they be mitigated?

  • Pitfalls include selection bias (e.g., non-random sampling) and measurement errors (e.g., poorly calibrated instruments). Mitigation strategies:
  • Use stratified sampling to ensure demographic representativeness .
  • Conduct pre-tests to validate survey/questionnaire items (e.g., factor analysis for internal consistency) .
  • Document protocols for transparency and replication .

Advanced Research Questions

Q. How can this compound’s statistical framework be optimized for longitudinal studies with repeated measures?

  • Employ mixed-effects models to account for intra-individual variability and time-dependent covariates. For example, in a 12-month cognitive decline study, use: Hierarchical Linear Modeling (HLM) with fixed effects (e.g., age, intervention type) and random slopes for individual trajectories. Address missing data via multiple imputation or maximum likelihood estimation .

Q. What methodologies resolve contradictions in this compound-based findings when replication studies yield divergent results?

  • Conduct meta-analyses to quantify effect sizes across studies (e.g., Cohen’s d) and assess heterogeneity (I² statistic). If contradictions persist:
  • Evaluate contextual moderators (e.g., cultural differences in behavioral responses) .
  • Re-examine measurement validity (e.g., confirmatory factor analysis to test construct equivalence) .
  • Publish raw data and analysis scripts for open peer review .

Q. How can machine learning integrate with this compound’s traditional statistical approaches to enhance predictive accuracy in psychometric studies?

  • Combine logistic regression (this compound’s core) with ensemble methods like Random Forests to handle non-linear relationships. Example workflow:
  • Use this compound for hypothesis-driven variable selection (e.g., p < 0.05).
  • Apply gradient-boosted trees to capture interaction effects missed by linear models.
  • Validate via cross-validation (k-fold) and compare AUC-ROC curves .

Methodological Best Practices

Q. How should researchers document this compound protocols to ensure reproducibility?

  • Include:
  • Data provenance : Sources (public/experimental), inclusion/exclusion criteria .
  • Analysis pipeline : Software (R/Python versions), code repositories (GitHub/Dataverse) .
  • Ethics compliance : IRB approval IDs, informed consent templates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.